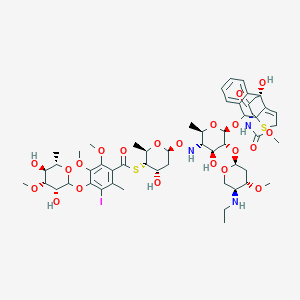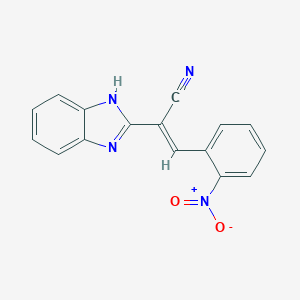![molecular formula C20H30ClN3O2 B236415 N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide, also known as BCT-197, is a novel small molecule inhibitor of the inflammatory cytokine interleukin-1β (IL-1β). It has been shown to have potential therapeutic applications in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and gout.
Mecanismo De Acción
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide works by selectively inhibiting the production of IL-1β, a key mediator of inflammation. IL-1β is produced by immune cells in response to infection or injury and plays a critical role in the initiation and maintenance of inflammation. By inhibiting IL-1β production, N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide reduces inflammation and associated tissue damage.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide has been shown to have a number of biochemical and physiological effects. It reduces the production of IL-1β and other inflammatory cytokines, reduces the infiltration of immune cells into inflamed tissues, and promotes the resolution of inflammation. It has also been shown to reduce joint damage and improve joint function in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide is its selectivity for IL-1β, which reduces the risk of off-target effects. However, like all small molecule inhibitors, it has limitations in terms of bioavailability and potential toxicity. Further studies are needed to determine the optimal dosing and administration methods for N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide.
Direcciones Futuras
For research on N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide include further preclinical studies to evaluate its efficacy in a variety of inflammatory diseases, as well as clinical trials to determine its safety and efficacy in humans. Additionally, studies are needed to determine the optimal dosing and administration methods for N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide, as well as its potential for combination therapy with other anti-inflammatory agents.
Métodos De Síntesis
The synthesis of N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide involves a multi-step process starting with the reaction of 3-chloro-4-nitroaniline with 3-methylbutanoyl chloride to produce the corresponding amide. This amide is then reacted with piperazine to form the final product.
Aplicaciones Científicas De Investigación
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide has been extensively studied for its potential therapeutic applications in inflammatory diseases. In preclinical studies, it has been shown to effectively reduce inflammation and joint damage in animal models of rheumatoid arthritis and gout. It has also been shown to reduce inflammation and improve symptoms in animal models of inflammatory bowel disease.
Propiedades
Nombre del producto |
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide |
|---|---|
Fórmula molecular |
C20H30ClN3O2 |
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C20H30ClN3O2/c1-14(2)11-19(25)22-16-5-6-18(17(21)13-16)23-7-9-24(10-8-23)20(26)12-15(3)4/h5-6,13-15H,7-12H2,1-4H3,(H,22,25) |
Clave InChI |
DYVDUNJQCKJGEP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
SMILES canónico |
CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)


![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)